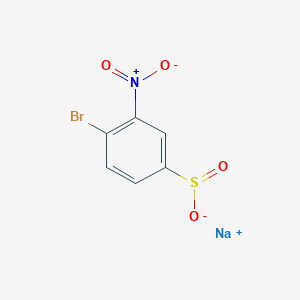
Sodium 4-bromo-3-nitrobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-bromo-3-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃BrNNaO₄S. It is a sodium salt derivative of 4-bromo-3-nitrobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-bromo-3-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-nitrobenzene. This process can be achieved through various methods, including the reaction of 4-bromo-3-nitrobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromo-3-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-bromo-3-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-bromo-3-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as a sulfonylating agent, transferring its sulfonyl group to nucleophilic sites on target molecules. This process can modify the activity of enzymes and other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-bromo-3-nitrobenzenesulfonate
- Sodium 4-chloro-3-nitrobenzene-1-sulfinate
- Sodium 4-fluoro-3-nitrobenzene-1-sulfinate
Uniqueness
Sodium 4-bromo-3-nitrobenzene-1-sulfinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the nitro group provides sites for reduction and other transformations. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
Molecular Formula |
C6H3BrNNaO4S |
|---|---|
Molecular Weight |
288.05 g/mol |
IUPAC Name |
sodium;4-bromo-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4BrNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
FFFRWNRRTVPWGC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















